2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that features a combination of imidazole, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions.
Methoxylation: The piperidine derivative is then reacted with methoxy reagents to introduce the methoxy group.
Pyridine Ring Formation: Finally, the trifluoromethyl group is introduced into the pyridine ring through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine rings.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its imidazole and pyridine rings are known to interact with proteins and nucleic acids.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The presence of the trifluoromethyl group often enhances the biological activity of compounds, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. The sulfonyl group may enhance the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)benzene
- **2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)thiophene
Uniqueness
Compared to similar compounds, 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group on the pyridine ring. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O3S/c1-13(2)17-24-16(11-25(17)3)30(27,28)26-9-5-6-14(10-26)12-29-18-15(19(20,21)22)7-4-8-23-18/h4,7-8,11,13-14H,5-6,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIBCTLDDKMESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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